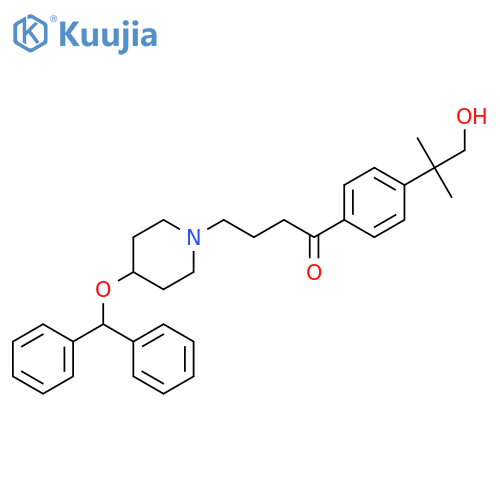Cas no 210686-41-2 (Hydroxy Ebastine)

Hydroxy Ebastine structure
商品名:Hydroxy Ebastine
Hydroxy Ebastine 化学的及び物理的性質
名前と識別子
-
- 1-Butanone,4-[4-(diphenylmethoxy)-1-piperidinyl]-1-[4-(2-hydroxy-1,1-dimethylethyl)phenyl]-
- Hydroxy Ebastine
- 4-(4-benzhydryloxypiperidin-1-yl)-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-one
- 2-(4-(1-Oxo-4-(4-(hydroxydiphenylmethyl)-1-piperidinyl)-butyl)-phenyl)-2-methyl-propanol
- 4-(4-(benzhydryloxy)piperidin-1-yl)-1-(4-(1-hydroxy-2-methylpropan-2-yl)phenyl)butan-1-one
- 4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-[4-(2-hydroxy-1,1-dimethylethyl)phenyl]-1-butanone
- HydroxyEbastine
- FT-0669480
- DTXSID40475394
- 4-(4-(Diphenylmethoxy)-1-piperidinyl)-1-(4-(2-hydroxy-1,1-dimethylethyl)phenyl)-1-butanone
- 1-Butanone, 4-(4-(diphenylmethoxy)-1-piperidinyl)-1-(4-(2-hydroxy-1,1-dimethylethyl)phenyl)-
- U07WX9MN7J
- 1-Butanone, 4-[4-(diphenylmethoxy)-1-piperidinyl]-1-[4-(2-hydroxy-1,1-dimethylethyl)phenyl]-
- CHEBI:184055
- 210686-41-2
- UNII-U07WX9MN7J
- AKOS030255286
- 4-[4-(DIPHENYLMETHOXY)PIPERIDIN-1-YL]-1-[4-(1-HYDROXY-2-METHYLPROPAN-2-YL)PHENYL]BUTAN-1-ONE
-
- インチ: InChI=1S/C32H39NO3/c1-32(2,24-34)28-17-15-25(16-18-28)30(35)14-9-21-33-22-19-29(20-23-33)36-31(26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,29,31,34H,9,14,19-24H2,1-2H3
- InChIKey: UDZUMQUGNZBRMN-UHFFFAOYSA-N
- ほほえんだ: C1(C(C2C=CC=CC=2)OC2CCN(CCCC(C3C=CC(C(C)(C)CO)=CC=3)=O)CC2)C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 485.29300
- どういたいしつりょう: 485.29299411g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 36
- 回転可能化学結合数: 11
- 複雑さ: 618
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6
- トポロジー分子極性表面積: 49.8Ų
じっけんとくせい
- 密度みつど: 1.141
- ゆうかいてん: 53-55°C
- ふってん: 632.848°C at 760 mmHg
- フラッシュポイント: 336.535°C
- 屈折率: 1.603
- ようかいど: Chloroform, Dichloromethane, Dichloromethane
- PSA: 49.77000
- LogP: 6.12790
- じょうきあつ: 0.0±2.0 mmHg at 25°C
Hydroxy Ebastine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:-20?°C Freezer
Hydroxy Ebastine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P002LDB-1mg |
1-Butanone, 4-[4-(diphenylmethoxy)-1-piperidinyl]-1-[4-(2-hydroxy-1,1-dimethylethyl)phenyl]- |
210686-41-2 | ≥87% | 1mg |
$239.00 | 2025-02-19 | |
| A2B Chem LLC | AB20207-1mg |
1-Butanone, 4-[4-(diphenylmethoxy)-1-piperidinyl]-1-[4-(2-hydroxy-1,1-dimethylethyl)phenyl]- |
210686-41-2 | ≥87% | 1mg |
$164.00 | 2024-04-20 | |
| TRC | H918700-5mg |
Hydroxy Ebastine |
210686-41-2 | 5mg |
$ 1022.00 | 2023-09-07 | ||
| TRC | H918700-10mg |
Hydroxy Ebastine |
210686-41-2 | 10mg |
$ 1748.00 | 2023-04-15 | ||
| TRC | H918700-1mg |
Hydroxy Ebastine |
210686-41-2 | 1mg |
$ 227.00 | 2023-09-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H912123-500μg |
Hydroxyebastine |
210686-41-2 | 98% | 500μg |
¥1,660.50 | 2022-01-14 | |
| TRC | H918700-2mg |
Hydroxy Ebastine |
210686-41-2 | 2mg |
$ 425.00 | 2023-04-15 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-211605-1 mg |
Hydroxy Ebastine, |
210686-41-2 | 1mg |
¥2,407.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-211605-CW-1 mg |
Hydroxy Ebastine, |
210686-41-2 | 1mg |
¥3,121.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-211605-1mg |
Hydroxy Ebastine, |
210686-41-2 | 1mg |
¥2407.00 | 2023-09-05 |
Hydroxy Ebastine 関連文献
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
210686-41-2 (Hydroxy Ebastine) 関連製品
- 90729-42-3(Carebastine)
- 90729-43-4(Ebastine)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
